O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine
CAS No.:
Cat. No.: VC18134516
Molecular Formula: C7H7ClFNO
Molecular Weight: 175.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7ClFNO |
|---|---|
| Molecular Weight | 175.59 g/mol |
| IUPAC Name | O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine |
| Standard InChI | InChI=1S/C7H7ClFNO/c8-7-3-6(9)2-1-5(7)4-11-10/h1-3H,4,10H2 |
| Standard InChI Key | VOQXVFMDJCMZAQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)Cl)CON |
Introduction
Structural Features:
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The compound contains a hydroxylamine group, which is known for its nucleophilic properties.
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The phenyl ring is substituted with chlorine at position 2 and fluorine at position 4, enhancing its reactivity and stability in various chemical reactions.
Synthesis
O-[(2-Chloro-4-fluorophenyl)methyl]hydroxylamine is synthesized primarily through the reaction of 2-chloro-4-fluorobenzyl chloride with hydroxylamine hydrochloride. The process involves:
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Reaction Medium: Solvents such as ethanol or methanol are commonly used under reflux conditions.
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Reaction Conditions: Heating the mixture to reflux promotes the formation of the hydroxylamine derivative.
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Purification: The product is typically purified through recrystallization to achieve high purity.
Reaction Equation:
Optimization:
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Industrial synthesis may employ continuous flow reactors for enhanced yield and efficiency.
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The use of environmentally friendly solvents aligns with green chemistry principles.
Applications
O-[(2-Chloro-4-fluorophenyl)methyl]hydroxylamine has several applications in scientific research and industrial processes:
Organic Synthesis
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Acts as an intermediate in the synthesis of complex organic molecules.
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Useful in reactions where hydroxylamines serve as nucleophiles or reducing agents.
Biochemical Research
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Investigated for its role in enzyme mechanism studies due to its reactive hydroxylamine group.
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May interact with enzymes or substrates, facilitating reactions such as oxidation or reduction.
Reactivity and Mechanism
The hydroxylamine group in O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine exhibits strong nucleophilic behavior, making it suitable for various chemical transformations:
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Nucleophilic Substitution Reactions: The compound can replace leaving groups in substrates, forming new bonds.
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Reduction Reactions: Hydroxylamines are known to reduce certain functional groups under appropriate conditions.
Potential Research Directions
Ongoing research focuses on:
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Exploring its role as a reagent in green chemistry applications.
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Investigating its antimicrobial properties by modifying its structure to enhance biological activity.
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Developing derivatives for pharmaceutical applications, particularly as enzyme inhibitors or activators.
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